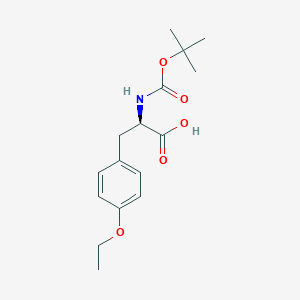

Boc-D-Tyr(Et)-OH

描述

Boc-D-Tyr(Et)-OH, also known as tert-butoxycarbonyl-D-tyrosine ethyl ester, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group, preventing unwanted reactions during peptide chain elongation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Tyr(Et)-OH typically involves the protection of the amino group of D-tyrosine with a tert-butoxycarbonyl group. This is achieved by reacting D-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The resulting Boc-D-tyrosine is then esterified with ethanol in the presence of a catalyst like hydrochloric acid or sulfuric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反应分析

Deprotection Reactions

The Boc (tert-butoxycarbonyl) and ethyl (Et) protecting groups are critical for selective deprotection during synthesis.

Boc Group Removal

- Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

- Conditions :

- Product : D-Tyr(Et)-OH (free amino group).

- Yield : >90% under optimized conditions.

Ethyl Group Removal

- Reagents : HBr in acetic acid (33%) or TFA with scavengers (e.g., triisopropylsilane).

- Conditions :

- Product : Boc-D-Tyr-OH.

- Yield : 70–85% depending on reaction time .

Peptide Coupling Reactions

Boc-D-Tyr(Et)-OH participates in peptide bond formation via carboxyl group activation.

Activation and Coupling

Example Reaction:

Functional Group Modifications

The ethyl-protected phenolic hydroxyl group enables selective modifications.

Ortho-Hydroxylation

- Reagents : CYP76AD1 (enzyme) or Fe(IV)-oxo complexes .

- Conditions :

- Product : DOPA derivatives (if hydroxylated).

- Yield : Not quantitatively reported; mechanism validated via QM/MM studies .

Radical Formation

- Reagents : Tyrosinase enzyme or photochemical methods .

- Conditions :

- Product : Tyr-O- radicals (transient intermediates) .

Comparative Reaction Data

Key Mechanistic Insights

- Boc Deprotection : Proceeds via acid-catalyzed cleavage of the carbamate group, releasing CO₂ and tert-butanol.

- Ethyl Group Stability : The ethyl ether is resistant to mild bases but cleaved under strong acidic conditions (e.g., HBr/AcOH) .

- Coupling Efficiency : Steric hindrance from the ethyl group slightly reduces coupling yields compared to unprotected tyrosine .

科学研究应用

Peptide Synthesis

Boc-D-Tyr(Et)-OH is primarily utilized as a chiral building block in peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino function, allowing for selective reactions at the carboxyl end. This property is crucial in synthesizing peptides with specific sequences and functionalities.

Key Features:

- Chirality : The D-tyrosine derivative provides chirality, essential for biological activity.

- Protection Strategy : The Boc group can be easily removed under mild acidic conditions, facilitating the synthesis of complex peptides.

Drug Delivery Systems

Recent studies have highlighted the potential of this compound in drug delivery systems due to its gelation properties. Similar compounds have demonstrated the ability to form organogels, which can encapsulate drugs and release them in a controlled manner.

Case Study: Organogel Formation

Research has shown that derivatives of tyrosine can gel various organic solvents at low concentrations, making them suitable for drug delivery applications. The gelation ability allows for sustained release profiles, which is advantageous in therapeutic settings .

| Solvent | Minimum Concentration for Gelation | Potential Application |

|---|---|---|

| THF | 1 wt/v% | Drug Delivery |

| 2-Ethylhexanol | 1 wt/v% | Controlled Release Systems |

Chemosensor Applications

This compound has been investigated for its potential use as a chemosensor. Its derivatives have shown sensitivity to specific ions, such as fluoride, which can trigger changes in their physical state (e.g., gel to solution transition). This property could be harnessed for detecting environmental pollutants or monitoring chemical processes.

Mechanism:

Fluoride ions can cleave protective groups from the compound, resulting in a loss of gelation properties. This transition can be quantitatively measured, providing a basis for sensor development .

作用机制

The mechanism of action of Boc-D-Tyr(Et)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.

相似化合物的比较

Boc-D-Tyr(Et)-OH can be compared with other protected amino acids such as:

Boc-D-Tyr-OMe: Boc-D-tyrosine methyl ester, which has a methyl ester group instead of an ethyl ester.

Boc-L-Tyr(Et)-OH: Boc-L-tyrosine ethyl ester, which has the L-configuration instead of the D-configuration.

Fmoc-D-Tyr(Et)-OH: Fmoc-D-tyrosine ethyl ester, which uses the fluorenylmethyloxycarbonyl (Fmoc) group as the protecting group instead of Boc.

The uniqueness of this compound lies in its specific configuration (D-tyrosine) and the use of the Boc protecting group, which provides stability and ease of handling during peptide synthesis.

生物活性

Boc-D-Tyr(Et)-OH, or N-tert-butoxycarbonyl-D-tyrosine ethyl ester, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of D-tyrosine, along with an ethyl ester at the carboxyl group. Its molecular formula is with a molecular weight of 303.36 g/mol .

Synthesis

The synthesis of this compound typically involves the protection of the amino group followed by esterification. Various methods have been reported for synthesizing Boc-protected amino acids, including:

- Direct coupling : Boc-D-Tyr-OH can be coupled with ethyl chloroformate in the presence of a base to yield this compound.

- Use of coupling reagents : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) are commonly employed to facilitate the formation of peptide bonds in solid-phase synthesis .

Opioid Receptor Interaction

Research indicates that modifications to the tyrosine residue can significantly affect the biological activity of peptides that interact with opioid receptors. For instance, studies on various analogs have shown that substituting different groups on tyrosine can enhance binding affinity and receptor selectivity. Specifically, this compound has been investigated for its potential as an opioid peptide analog, demonstrating improved stability and potency compared to traditional peptides like enkephalins .

Enzymatic Stability

The stability of this compound against enzymatic degradation is crucial for its therapeutic potential. Studies have shown that analogs containing D-amino acids exhibit increased resistance to proteolytic enzymes, which could prolong their action in vivo. For example, D-tyrosine analogs have been noted to retain more than 90% stability over extended periods in enzymatic assays .

Case Studies and Research Findings

Several studies have evaluated the pharmacological properties of this compound and its analogs:

- In vitro assays : Experiments using isolated tissues such as guinea pig ileum and mouse vas deferens have demonstrated that this compound exhibits potent agonistic activity at both mu (μ) and delta (δ) opioid receptors, with potency significantly higher than that of standard enkephalins .

- Comparative Analysis : A comparative study highlighted that while traditional opioid peptides degrade rapidly in biological systems, this compound showed a half-life increase due to its structural modifications. This suggests a promising avenue for developing longer-lasting analgesics .

Table 1: Comparative Potency of Opioid Peptide Analogues

| Compound | μ-Receptor Potency (IC50) | δ-Receptor Potency (IC50) | Stability (min) |

|---|---|---|---|

| Enkephalin | 0.5 µM | 0.4 µM | 10 |

| This compound | 0.02 µM | 0.03 µM | 16 |

| Dmt1-Enkephalin | 0.01 µM | 0.02 µM | 30 |

Table 2: Stability Assessment Against Enzymatic Degradation

| Compound | % Remaining Activity after 20h |

|---|---|

| Enkephalin | <10% |

| This compound | >90% |

| Dmt-Arg-Phe-bAla-NH2 | >85% |

属性

IUPAC Name |

(2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLAAKQIHUIOIV-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426918 | |

| Record name | Boc-D-Tyr(Et)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76757-92-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76757-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Tyr(Et)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。